1-(2,2-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
1-(2,2-Dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one, commonly known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 259.36 g/mol. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Mechanism of Action
DMMP acts as a nucleophile that can react with various electrophiles, including aldehydes and ketones. This reaction leads to the formation of a stable adduct, which can be used for various applications. DMMP has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
DMMP has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activities. DMMP has also been shown to have neuroprotective effects and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
DMMP has several advantages for lab experiments, including its low molecular weight, high purity, and easy synthesis. However, DMMP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for DMMP research, including its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes. DMMP can also be used as a precursor for the synthesis of various materials, including MOFs and other functional materials. Future research can also focus on the development of new synthesis methods for DMMP and its derivatives to improve its properties and potential applications.
Synthesis Methods
DMMP can be synthesized using different methods, including the reaction of 2,2-dimethyl-4-methylsulfonylpiperazine with acetylacetone. This reaction leads to the formation of DMMP, which can be purified using column chromatography. Another method involves the reaction of 2,2-dimethyl-4-methylsulfonylpiperazine with ethyl acetoacetate, which also leads to the formation of DMMP.
Scientific Research Applications
DMMP has been extensively studied in various scientific research applications, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMMP has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes. DMMP has also been used in material science as a precursor for the synthesis of metal-organic frameworks (MOFs) and other materials. In analytical chemistry, DMMP has been used as a standard reference material for gas chromatography-mass spectrometry (GC-MS).
properties
IUPAC Name |
1-(2,2-dimethyl-4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-5-9(13)12-7-6-11(16(4,14)15)8-10(12,2)3/h5H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJDBUJMGXSJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C=C)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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